molecular formula C8H15F B8473102 Fluorocyclooctane CAS No. 53731-16-1

Fluorocyclooctane

Cat. No. B8473102
CAS RN: 53731-16-1
M. Wt: 130.20 g/mol
InChI Key: CWJJUCVSVCPZLP-UHFFFAOYSA-N
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Description

Fluorocyclooctane is a useful research compound. Its molecular formula is C8H15F and its molecular weight is 130.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluorocyclooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorocyclooctane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53731-16-1

Product Name

Fluorocyclooctane

Molecular Formula

C8H15F

Molecular Weight

130.20 g/mol

IUPAC Name

fluorocyclooctane

InChI

InChI=1S/C8H15F/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

CWJJUCVSVCPZLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

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